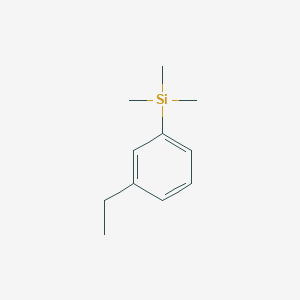

(3-Ethylphenyl)(trimethyl)silane

Description

Historical Context of Organosilicon Compounds in Chemical Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane. wikipedia.orgsbfchem.com This pioneering work laid the foundation for a field that would witness exponential growth in the 20th century, largely propelled by the extensive research of Frederic Kipping, who is often regarded as the father of silicone chemistry. wikipedia.org Kipping's work, spanning several decades, introduced the term "silicone" and demonstrated the synthesis of a wide array of alkyl and arylsilanes using Grignard reagents, a method that remains fundamental in the field. wikipedia.orgrichsilicone.com The subsequent development of the "direct process" for the industrial production of organochlorosilanes by Eugene G. Rochow in the 1940s marked a significant milestone, making these versatile compounds readily available for commercial applications. longdom.org This era also saw the burgeoning of silicone polymers, which found critical use as thermal insulation, lubricants, and sealing materials, particularly during World War II. sbfchem.com

Significance of Arylsilanes in Contemporary Chemical Synthesis and Materials Science

Arylsilanes, a specific class of organosilanes where a silicon atom is directly bonded to an aromatic ring, are of paramount importance in modern chemistry. They serve as fundamental raw materials for the synthesis of advanced silicone materials, including phenylsilicone resins and oils, which are utilized in sectors like electronics and aerospace. researchgate.net In the realm of organic synthesis, arylsilanes are valued as versatile intermediates. They participate in a variety of cross-coupling reactions, such as the Hiyama coupling, and are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org Their application extends to the synthesis of complex molecules, including pharmaceuticals and polymers. researchgate.net Furthermore, the unique properties of arylsilanes make them suitable for modifying the surfaces of materials, enhancing adhesion, and providing corrosion resistance. researchgate.net

Structural Peculiarities and Electronic Characteristics of (3-Ethylphenyl)(trimethyl)silane within the Organosilane Family

This compound possesses a distinct molecular architecture that dictates its reactivity and physical properties. The central feature is the silicon-carbon (Si-C) bond linking the trimethylsilyl (B98337) group (-Si(CH₃)₃) to the 3-ethylphenyl group. The silicon atom, being less electronegative than carbon, imparts a degree of polarity to the Si-C bond.

The trimethylsilyl group is known to exert a weak electron-donating inductive effect on the phenyl ring. This is a consequence of the lower electronegativity of silicon (1.90) compared to carbon (2.55). This electron donation can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The ethyl group at the meta position also contributes to the electronic landscape of the molecule through its own inductive and hyperconjugative effects. The combination of these substituents on the phenyl ring results in a unique electronic distribution that can be probed by spectroscopic techniques and harnessed for specific chemical transformations.

Overview of Research Trajectories Involving Organosilanes and Their Derivatives

Current research in organosilane chemistry is multifaceted and continues to expand into new territories. A significant focus lies in the development of novel and more efficient catalytic methods for the synthesis of organosilanes, including C-H bond silylation, which offers a more atom-economical approach. researchgate.net The application of organosilanes as reagents and intermediates in organic synthesis remains a vibrant area of investigation, with ongoing efforts to discover new reactions and expand the scope of existing ones. rsc.org

In materials science, research is directed towards the design and synthesis of novel organosilane-based polymers and hybrid materials with tailored properties for applications in electronics, photonics, and coatings. mdpi.com The ability of organosilanes to modify surfaces and create durable, functional coatings is being explored for a wide range of applications, from anti-corrosion layers to biocompatible surfaces. researchgate.net

Scope and Objectives of Research on this compound

While extensive research has been conducted on the broader class of arylsilanes, specific, in-depth studies on this compound appear to be limited in publicly available literature. The primary objectives for future research on this compound would logically include:

Detailed Synthesis and Characterization: The development and optimization of synthetic routes to this compound, accompanied by a thorough characterization of its physical and spectroscopic properties (NMR, IR, Mass Spectrometry).

Exploration of Reactivity: A systematic investigation of its reactivity in various chemical transformations, particularly in cross-coupling reactions and functional group modifications, to establish its utility as a synthetic building block.

Materials Science Applications: An exploration of its potential as a monomer or modifier in the creation of new polymers and materials, leveraging the properties imparted by the ethyl and trimethylsilyl substituents.

Computational Studies: Theoretical calculations to further elucidate its electronic structure, reactivity, and potential for interaction with other molecules and surfaces.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₈Si |

| Molecular Weight | 178.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 17988-51-1 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17988-51-1 |

|---|---|

Molecular Formula |

C11H18Si |

Molecular Weight |

178.35 g/mol |

IUPAC Name |

(3-ethylphenyl)-trimethylsilane |

InChI |

InChI=1S/C11H18Si/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

FELSTKDGTRMWFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylphenyl Trimethyl Silane and Its Analogues

Hydrosilylation Reactions in the Synthesis of Arylsilanes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like a carbon-carbon double bond, stands as a direct and atom-economical method for synthesizing organosilicon compounds. pku.edu.cn For the synthesis of (3-Ethylphenyl)(trimethyl)silane, this involves the hydrosilylation of 3-ethylstyrene. The success of this reaction is highly dependent on the catalyst and conditions employed to control the regioselectivity of the addition.

Catalytic Systems for Regioselective Hydrosilylation

The regiochemical outcome of the hydrosilylation of styrenic compounds is a critical aspect, leading to either the branched (Markovnikov addition) or the linear (anti-Markovnikov addition) product. The synthesis of this compound requires the anti-Markovnikov addition of a trimethylsilyl (B98337) group to the terminal carbon of the vinyl group of 3-ethylstyrene.

Transition metal complexes are extensively used to catalyze this transformation, with platinum, palladium, and iron being prominent examples. Platinum-based catalysts, such as Karstedt's catalyst, are widely used in the organosilicon industry, though they can sometimes promote side reactions like isomerization. mdpi.com Palladium complexes have also been shown to be effective, particularly for asymmetric hydrosilylation. nih.gov

Recent advancements have focused on earth-abundant and less toxic metals like iron. Iron-based catalysts, often in combination with specific ligands, have demonstrated high activity and selectivity in the hydrosilylation of styrenes. researchgate.net Furthermore, transition-metal-free approaches have been developed. A notable example employs cesium fluoride (B91410) (CsF) and hexamethyldisilane (B74624) in dimethyl sulfoxide (B87167) (DMSO), which facilitates an exclusive anti-Markovnikov formal hydrotrimethylsilylation of styrenes. pku.edu.cn This system generates a silyl (B83357) anion in situ, which then adds to the alkene, offering a greener alternative to traditional metal catalysis. pku.edu.cn

Table 1: Comparison of Catalytic Systems for Styrene (B11656) Hydrosilylation This table is interactive and allows for sorting and filtering of the data.

| Catalyst System | Substrate | Silane (B1218182) Source | Selectivity | Key Features | Reference |

|---|---|---|---|---|---|

| CsF/Hexamethyldisilane | Styrenes | Hexamethyldisilane | Anti-Markovnikov | Transition-metal-free, uses a safe silane source. | pku.edu.cn |

| Iron pivalate (B1233124) / Isocyanide | Styrene derivatives | Hydrosiloxanes | High | Utilizes earth-abundant iron, side reactions suppressed. | researchgate.net |

| Palladium / Chiral Ligands | Styrene | Trichlorosilane | Markovnikov (chiral) | High enantioselectivity for branched products. | nih.govwikipedia.org |

| Platinum (Karstedt's) | Alkenes/Styrene | Various Hydrosilanes | Varies | Widely used industrially, can cause isomerization. | mdpi.com |

Ligand Effects on Hydrosilylation Efficiency and Selectivity

The ligands coordinated to the metal center play a pivotal role in dictating the outcome of the hydrosilylation reaction. By modifying the steric and electronic properties of the catalyst, ligands can enhance reaction rates, improve yields, and, most importantly, control selectivity.

For instance, in palladium-catalyzed asymmetric hydrosilylation of styrene, chiral monophosphine ligands like (R)-2-bis[3,5-bis(trifluoromethyl)phenyl]phosphino-1,1'-binaphthyl were found to induce very high enantioselectivity (up to 98% ee). nih.gov The electronic properties and steric bulk of the ligand are crucial for achieving this high level of stereocontrol.

In iron and cobalt-catalyzed systems, isocyanide ligands have proven effective. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as a significant class of ligands. The steric hindrance of the NHC ligand can determine whether the reaction proceeds via hydrosilylation or a competing dehydrogenative silylation pathway. researchgate.net For example, in the hydrosilylation of allenes, bulky NHC ligands can completely switch the regioselectivity of the reaction. acs.org

Mechanistic Pathways of Hydrosilylation for Aromatic Alkenes

The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . mdpi.comwikipedia.org This catalytic cycle generally involves three key steps:

Oxidative Addition : The Si-H bond of the hydrosilane adds to the low-valent metal center (e.g., Pd(0), Pt(0)), forming a metal-hydrido-silyl intermediate. libretexts.org

Migratory Insertion : The alkene substrate coordinates to the metal complex, followed by insertion of the double bond into the metal-hydride (M-H) bond. This step determines the regioselectivity. For styrenes, insertion typically places the metal at the benzylic position, leading to the linear anti-Markovnikov product upon reductive elimination.

Reductive Elimination : The alkyl and silyl groups on the metal center couple and are eliminated from the metal, forming the C-Si bond of the final product and regenerating the active catalyst. libretexts.org

A modified Chalk-Harrod mechanism also exists, where the alkene inserts into the metal-silyl (M-Si) bond instead of the M-H bond. wikipedia.org Computational and experimental studies, including deuterium (B1214612) labeling, have been used to elucidate the finer details of these pathways. For example, in some palladium-catalyzed systems, it was found that β-hydrogen elimination from the alkyl-palladium intermediate can be faster than the productive reductive elimination step, highlighting the complexity of the reaction manifold. nih.govacs.org

An alternative polar reaction pathway has been identified for the base-promoted formal hydrosilylation, which involves the generation of a silyl anion that attacks the alkene, followed by protonation of the resulting carbanion by the solvent. pku.edu.cn

Cross-Coupling Strategies for Si-C Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound via this strategy would typically involve the reaction between a 3-ethylphenyl-metallic reagent and a trimethylsilyl halide, or a trimethylsilyl-metallic reagent and a 3-ethyl-substituted aryl halide.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Kumada, Negishi, Suzuki-Miyaura Variations)

Palladium catalysts are preeminent in cross-coupling due to their high efficiency and exceptional functional group tolerance. acs.orgnih.gov

Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org To form the target molecule, 3-ethylphenylmagnesium bromide could be coupled with trimethylsilyl chloride. While often catalyzed by nickel, palladium catalysts are also effective. wikipedia.org

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent, which is generally less reactive but more functional-group-tolerant than its Grignard counterpart. wikipedia.orgorganic-chemistry.org The reaction of a (3-ethylphenyl)zinc halide with a trimethylsilyl halide, catalyzed by a palladium complex, provides a viable route. youtube.com

Suzuki-Miyaura Coupling : This reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is one of the most widely used C-C bond-forming reactions. libretexts.orgwikipedia.org One could envision a coupling between (3-ethylphenyl)boronic acid and a trimethylsilyl halide or, more commonly, the coupling of a silylborane reagent with 1-bromo-3-ethylbenzene. The reaction is known for its mild conditions, stability of reagents, and high functional group tolerance. rsc.orgmusechem.com The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation from the boron species, and reductive elimination. libretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Si-C Bond Formation This table is interactive and allows for sorting and filtering of the data.

| Coupling Reaction | Organometallic Reagent | Electrophile | Key Features | Reference |

|---|---|---|---|---|

| Kumada | Grignard Reagent (R-MgX) | Organohalide (R'-X) | Uses readily available Grignard reagents; can have functional group compatibility issues. | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc (R-ZnX) | Organohalide (R'-X) | Good functional group tolerance; organozinc reagents are milder than Grignards. | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Organohalide (R'-X) | Excellent functional group tolerance; stable reagents; widely used in industry. | libretexts.orgwikipedia.org |

| Hiyama | Organosilane (R-SiR'₃) | Organohalide (R'-X) | Uses organosilanes as nucleophiles, activated by fluoride; avoids toxic metal byproducts. | acs.orgacs.org |

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel catalysts have gained prominence as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.govacs.org They are particularly effective in activating more challenging substrates like aryl chlorides. nih.gov

Nickel-catalyzed versions of the Kumada and Negishi couplings are well-established. organic-chemistry.orgwikipedia.org For instance, nickel complexes with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands can efficiently catalyze the coupling of Grignard reagents with aryl halides under mild conditions. organic-chemistry.orgresearchgate.net A significant advantage of nickel is its ability to facilitate couplings involving C(sp³)-hybridized centers and to promote reactions via different mechanistic pathways, including those involving radical intermediates. nih.govacs.org Recent research has focused on the development of nickel-catalyzed reductive cross-couplings, where two different electrophiles are coupled in the presence of a stoichiometric reductant, further expanding the scope of these transformations. chinesechemsoc.org

Direct C-H Silylation Techniques for Arylsilanes

Direct C-H silylation has emerged as a powerful and atom-economical strategy for the synthesis of arylsilanes, circumventing the need for pre-functionalized starting materials like aryl halides. rsc.org This approach involves the direct coupling of a silyl group with an aromatic C-H bond. One of the prominent methods in this category is photocatalytic C-H silylation.

Recent studies have demonstrated the use of visible light-promoted photocatalysis for the C-H silylation of arenes. rsc.org This method allows for the direct coupling of trialkylhydrosilanes with both electron-rich and electron-deficient arenes, as well as cyano-substituted arenes, with moderate to high yields and good regioselectivity. rsc.org The process is characterized by its operational simplicity and mild reaction conditions. rsc.org For instance, photocatalytic strategies have been developed that employ radical initiators like sodium persulfate (Na₂S₂O₈) or bis(trimethylsilyl) peroxide (BTMSPO) to facilitate the reaction. rsc.orgnih.gov While Na₂S₂O₈ is effective for electron-deficient heteroarenes, BTMSPO has shown efficacy for a broader range of substrates, including electron-rich ones. nih.gov

A notable strategy involves the photocatalytic regiospecific p-silylation of arenes by coupling an in-situ generated silyl radical with an arene radical cation. nih.gov This method utilizes the reductive activation of a silylating agent and a single electron transfer process involving a photocatalyst. nih.gov Although direct C-H silylation of ethylbenzene (B125841) to specifically yield this compound is a complex challenge due to regioselectivity issues (ortho, meta, para isomers), these general methods for arene silylation represent the forefront of research in this area.

Grignard and Organolithium Reagent Mediated Syntheses

The use of Grignard and organolithium reagents remains one of the most common and reliable methods for constructing the aryl-silicon bond in compounds like this compound. scholaris.cathieme-connect.de These syntheses typically begin with an aryl halide, such as 1-bromo-3-ethylbenzene, which is converted into the corresponding organometallic reagent.

The general pathway involves two main variations: the formation of a Grignard reagent using magnesium metal or the generation of an aryllithium species through halogen-lithium exchange with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium). scholaris.cathieme-connect.deorganic-chemistry.org

Nucleophilic Substitution Reactions with Halosilanes

The core of the Grignard and organolithium route is the nucleophilic substitution reaction between the generated aryl-organometallic reagent and a suitable halosilane, most commonly trimethylchlorosilane (TMSCl). scholaris.cathieme-connect.de The carbanionic character of the aryl Grignard or aryllithium reagent allows it to act as a potent nucleophile, attacking the electrophilic silicon atom of the halosilane and displacing the halide to form the desired C-Si bond. youtube.comyoutube.com

For the synthesis of this compound, the process would involve the reaction of 3-ethylphenylmagnesium bromide or 3-ethylphenyllithium with trimethylchlorosilane. Many arylsilanes have been successfully prepared using this stepwise procedure. scholaris.cathieme-connect.de For example, (biphenyl-3-yl)trimethylsilane has been synthesized in 76% yield from 3-bromobiphenyl (B57067) via the Grignard method. scholaris.cathieme-connect.de While highly effective, this method requires that other functional groups present in the starting material are compatible with the highly reactive organometallic reagents. scholaris.cathieme-connect.de

A general reaction scheme is as follows:

Grignard Route: 3-Et-C₆H₄-Br + Mg → 3-Et-C₆H₄-MgBr

Organolithium Route: 3-Et-C₆H₄-Br + R-Li → 3-Et-C₆H₄-Li + R-Br

Silylation Step: 3-Et-C₆H₄-MgBr (or 3-Et-C₆H₄-Li) + (CH₃)₃SiCl → (3-Et-C₆H₄)Si(CH₃)₃ + MgBrCl (or LiCl)

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired arylsilane while minimizing side reactions. numberanalytics.com Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. nih.govresearchgate.net

Solvent: The formation of Grignard reagents is typically carried out in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which solvate and stabilize the organomagnesium species. youtube.comgoogle.com For organolithium reagents, ethers are also commonly used. researchgate.net

Temperature: The initial metalation (formation of the Grignard or organolithium reagent) is often initiated at room temperature or with gentle heating, while the subsequent silylation step is frequently performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and prevent undesired side reactions, such as the formation of diarylated or triarylated silanes. nih.govresearchgate.net

Reagent Stoichiometry: The formation of byproducts can be a significant issue. For instance, in the synthesis of aryltrialkoxysilanes, the reaction of organometallic reagents with tetraalkyl orthosilicates can lead to di- and triarylated silanes. researchgate.net To favor the formation of the desired monoarylated product, a large excess of the silylating agent is sometimes used. researchgate.net Conversely, studies on the synthesis of aryltrialkoxysilanes have shown that using a specific stoichiometry (e.g., 3 equivalents of tetraethyl orthosilicate (B98303) for Grignard reagents or 1.5 equivalents for aryllithium species) at low temperatures can predominantly yield the monoaryl siloxane without requiring a large excess of the electrophile. nih.govresearchgate.net

Below is a table summarizing optimized conditions for related arylsilane syntheses.

| Aryl Precursor | Organometallic Reagent | Silylating Agent (Equivalents) | Solvent | Temperature | Product | Reference |

| Aryl Bromides | Arylmagnesium | Tetraethyl Orthosilicate (3) | THF | -30 °C | Aryl(triethoxy)silane | nih.gov, researchgate.net |

| Aryl Bromides | Aryllithium | Tetraethyl Orthosilicate (1.5) | Ether | -78 °C | Aryl(triethoxy)silane | nih.gov, researchgate.net |

| 3-Bromobiphenyl | Grignard | Trimethylchlorosilane | THF | Reflux | (Biphenyl-3-yl)trimethylsilane | scholaris.ca, thieme-connect.de |

| Aryl Chlorides | Grignard | Trimethylchlorosilane | Toluene / High-Boiling Ether | 30-40 °C | Ethyltrimethylsilane | google.com |

Other Emerging Synthetic Pathways for this compound

Beyond traditional methods, research into more sustainable and novel synthetic routes is expanding. Electrochemical and photochemical techniques represent two promising frontiers for the formation of the Si-C bond in arylsilanes.

Electrochemical Synthesis Routes

Electrochemical synthesis offers a sustainable alternative to conventional methods by using electricity to drive chemical reactions, often reducing the need for harsh chemical reagents. acs.org The electrochemical formation of Si-C bonds has been investigated as a viable pathway for producing arylsilanes. electrochem.org

One established electrochemical approach involves the reduction of aryl halides in the presence of a chlorosilane. acs.org For example, aryl iodides and chlorides have been successfully trimethylsilylated using this protocol. acs.org This method could theoretically be applied to 1-halo-3-ethylbenzene to synthesize this compound. The process typically occurs in an undivided cell under controlled current conditions, affording the product in a convenient one-pot synthesis. electrochem.org These electrosynthetic methods can achieve high yields (up to 90%) by carefully selecting the solvent, supporting electrolyte, and electrolysis parameters. electrochem.org The interest in the electrochemistry of arylsilicon compounds also stems from their intriguing electronic properties. researchgate.netresearchgate.net

Photochemical Approaches to Si-C Bond Formation

Photochemical methods, which use light to initiate chemical reactions, provide mild and selective pathways for C-Si bond formation. rsc.org As mentioned in section 2.2.3, visible-light photoredox catalysis has become a key technique for the direct C-H silylation of arenes. rsc.orgnih.gov

These reactions often proceed through the generation of a silyl radical, which then couples with an arene. nih.gov For example, a strategy has been developed for the photocatalytic C-H silylation of heteroarenes using trialkylhydrosilanes, promoted by radical initiators under visible light irradiation. rsc.orgnih.gov Another approach achieves para-selective silylation of electron-rich arenes through the photochemical generation of an arene radical cation, which then reacts with a silyl radical. nih.gov These photochemical strategies are highly attractive due to their mild conditions and potential for high regioselectivity, offering a modern alternative to traditional synthetic methods. researchgate.net

Green Chemistry Principles in Organosilane Synthesis

The synthesis of organosilanes is progressively being influenced by the 12 principles of green chemistry, which aim to make chemical processes more sustainable and environmentally benign. youtube.comnih.govresearchgate.net These principles advocate for waste prevention, maximizing atom economy, using catalysis, employing safer solvents, increasing energy efficiency, and utilizing renewable feedstocks, among others. youtube.com

Catalysis over Stoichiometric Reagents: The use of catalysis is a cornerstone of green chemistry. youtube.com Transition-metal-catalyzed cross-coupling reactions for C-Si bond formation are inherently greener than stoichiometric methods because the catalyst is used in small amounts and can facilitate many reaction cycles. nih.govmsu.edu Research into catalysts based on more abundant and less toxic 3d base metals also contributes to this green objective. nih.gov Polymethylhydrosiloxane (PMHS), an inexpensive and non-toxic reducing agent, can be used with catalytic amounts of various metals, representing an environmentally superior alternative to other reducing agents. msu.edu

Safer Solvents and Reaction Conditions: A significant focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). iwu.edu Efforts in organosilane synthesis include replacing traditional ether or aromatic hydrocarbon solvents with greener alternatives like water, ionic liquids, or conducting reactions under solvent-free conditions. nih.goviwu.eduorganic-chemistry.org Furthermore, developing reactions that can be run at ambient temperature and pressure reduces energy consumption. youtube.commsu.edu Eco-friendly protocols for synthesizing related organic intermediates, such as aryl tosylates, have been developed using non-halogenated solvents and open-air conditions, showcasing a trend applicable to organosilane synthesis. organic-chemistry.org

Use of Renewable Feedstocks: The sustainability of a chemical synthesis can be enhanced by using starting materials derived from renewable resources. youtube.com While the silicon component is earth-abundant, the organic part of the molecule can be sourced from biomass. For instance, the ethylbenzene precursor for this compound can be synthesized from lignin, a component of renewable lignocellulosic biomass. researchgate.net

The following table summarizes the application of green chemistry principles to different synthetic strategies for organosilanes.

| Green Principle | Traditional Method (e.g., Grignard) | Greener Approach (e.g., Catalysis) | References |

| Atom Economy | Lower; produces stoichiometric salt waste. | Higher; C-H activation routes are ideal. | youtube.com |

| Catalysis | Uses stoichiometric magnesium. | Employs sub-stoichiometric amounts of a catalyst (e.g., Pd, Rh). | acs.orgyoutube.commsu.edu |

| Safer Solvents | Often uses volatile ethers or hydrocarbons. | Aims for water, ionic liquids, or solvent-free conditions. | nih.goviwu.edu |

| Energy Efficiency | Often requires reflux (heating). | Can be designed to run at ambient temperature. | youtube.commsu.edu |

| Renewable Feedstocks | Typically relies on fossil fuel-derived organics. | Organic precursors can be derived from biomass (e.g., lignin). | researchgate.net |

| Hazard Reduction | Uses pyrophoric Grignard reagents and corrosive chlorosilanes. | Can use more stable alkoxysilanes; avoids highly reactive intermediates. | mdpi.com |

Chemical Reactivity and Transformational Chemistry of 3 Ethylphenyl Trimethyl Silane

Reactivity of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, and its presence on the (3-Ethylphenyl) scaffold imparts a range of synthetically valuable properties. The reactivity of this moiety is largely centered around the inherent polarity and relative lability of the silicon-carbon (Si-C) bond.

Si-C Bond Activation and Cleavage Studies

The Si-C bond in arylsilanes, including (3-Ethylphenyl)(trimethyl)silane, is susceptible to cleavage under various conditions, a characteristic that has been the subject of numerous studies. This cleavage can be initiated by electrophiles, nucleophiles, and transition metals. Theoretical studies have shown that the stability of the Si-C bond in arylsilanes is dependent on factors such as the position of the silyl (B83357) group on the aromatic ring and the reaction conditions (acidic or basic). chemistry.coach

The cleavage of the Si-C bond is a key step in many synthetic transformations, allowing for the introduction of a wide range of functional groups at the carbon atom that was previously attached to the silicon. This process, often referred to as ipso-substitution, is a powerful tool for the regioselective functionalization of aromatic rings. scholaris.ca

Desilylation Reactions and Their Synthetic Utility

Desilylation, the removal of the silyl group, is a common and synthetically important reaction for arylsilanes. This process typically involves the cleavage of the Si-C bond and its replacement with a hydrogen atom (protodesilylation) or a halogen atom (halodesilylation).

Protodesilylation , the replacement of the trimethylsilyl group with a proton, can be achieved under both acidic and basic conditions. This reaction is synthetically useful for removing a silyl group that has served as a temporary blocking or directing group. The ease of removal of the silyl group from an aromatic ring makes it a valuable "traceless" linker in solid-phase synthesis. scholaris.ca

Halodesilylation involves the cleavage of the Si-C bond by an electrophilic halogen source, leading to the formation of an aryl halide. For instance, treatment of an arylsilane with iodine monochloride (ICl) or bromine (Br₂) can yield the corresponding aryl iodide or bromide. This provides a regioselective method for the introduction of halogens onto an aromatic ring, which can be difficult to achieve through direct electrophilic halogenation, especially when other directing groups are present.

The synthetic utility of desilylation reactions is summarized in the table below:

| Desilylation Type | Reagents and Conditions | Product | Synthetic Utility |

| Protodesilylation | H⁺ (e.g., HCl, H₂SO₄) or F⁻ (e.g., TBAF) in the presence of a proton source | 3-Ethylanisole | Removal of a directing or blocking group. |

| Iododesilylation | ICl, I₂/Ag⁺ | 1-Ethyl-3-iodobenzene | Regioselective synthesis of aryl iodides. |

| Bromodesilylation | Br₂, NBS | 1-Bromo-3-ethylbenzene | Regioselective synthesis of aryl bromides. |

Functional Group Transformations Mediated by the Trimethylsilyl Moiety

The trimethylsilyl group can act as a powerful directing group in electrophilic aromatic substitution reactions, a phenomenon known as the "silyl-directing effect." While the TMS group itself is relatively large, it directs incoming electrophiles to the ipso position. Subsequent cleavage of the silyl group allows for the introduction of a new substituent at that position. This strategy provides a powerful method for the regiocontrolled synthesis of polysubstituted aromatic compounds that might be otherwise difficult to access.

Reactivity of the (3-Ethylphenyl) Moiety

The (3-Ethylphenyl) portion of the molecule also possesses distinct reactive sites: the aromatic ring and the ethyl group. These sites can be functionalized through a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the combined directing effects of the ethyl group and the trimethylsilyl group. The ethyl group is an ortho-, para-director and an activating group, while the trimethylsilyl group is a meta-director and a deactivating group.

In the case of this compound, the ethyl group is at the meta-position relative to the trimethylsilyl group. The directing effects of these two groups are therefore cooperative for substitution at the 2-, 4-, and 6-positions relative to the ethyl group (ortho and para to the ethyl group and meta to the trimethylsilyl group).

Common electrophilic aromatic substitution reactions and their predicted major products are outlined below:

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-2-nitro-5-(trimethylsilyl)benzene and 1-Ethyl-4-nitro-5-(trimethylsilyl)benzene |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 1-(4-Ethyl-2-(trimethylsilyl)phenyl)ethan-1-one and 1-(2-Ethyl-4-(trimethylsilyl)phenyl)ethan-1-one |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-3-ethyl-4-(trimethylsilyl)benzene and 1-Bromo-5-ethyl-2-(trimethylsilyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 4-Ethyl-2-(trimethylsilyl)benzenesulfonic acid and 2-Ethyl-4-(trimethylsilyl)benzenesulfonic acid |

It is important to note that the steric bulk of the trimethylsilyl group can influence the ratio of ortho to para substitution, with substitution at the less sterically hindered para position often being favored.

Functionalization of the Ethyl Group: Oxidation, Halogenation, and Alkylation

The ethyl group attached to the phenyl ring offers another site for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistry.coachmasterorganicchemistry.com

Oxidation: The benzylic C-H bonds of the ethyl group can be oxidized to form a ketone. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com The oxidation of this compound would be expected to yield 1-(3-(trimethylsilyl)phenyl)ethan-1-one.

Halogenation: Radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position. libretexts.orglibretexts.orgyoutube.com This reaction would convert this compound into (1-bromoethyl)(trimethyl)silane. This benzylic halide is a versatile intermediate for further synthetic transformations.

Alkylation: While direct alkylation at the benzylic position is less common, the corresponding benzylic halide can readily undergo nucleophilic substitution reactions with various nucleophiles to introduce new alkyl or functional groups.

The functionalization of the ethyl group provides a pathway to a variety of derivatives, as summarized in the table below:

| Reaction | Reagents and Conditions | Product |

| Oxidation | KMnO₄, heat | 1-(3-(trimethylsilyl)phenyl)ethan-1-one |

| Benzylic Bromination | NBS, radical initiator (e.g., AIBN), CCl₄ | (3-(1-Bromoethyl)phenyl)(trimethyl)silane |

| Nucleophilic Substitution (from benzylic bromide) | Nu⁻ (e.g., CN⁻, OR⁻, R'MgX) | (3-(1-substituted-ethyl)phenyl)(trimethyl)silane |

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction relies on the presence of a "Directed Metalation Group" (DMG), which is typically a Lewis basic functional group containing a heteroatom such as oxygen or nitrogen. wikipedia.orgorganic-chemistry.org This group coordinates with an organolithium reagent, commonly n-butyllithium or sec-butyllithium, directing the deprotonation of a proton at the nearest ortho position. This process forms a lithiated intermediate that can then react with various electrophiles to yield a 1,2-disubstituted aromatic product with high regioselectivity. organic-chemistry.orgthieme-connect.com

The effectiveness of a DMG is ranked in a well-established hierarchy based on its ability to coordinate the lithium reagent. Strong DMGs include amides (-CONR₂), carbamates (-OCONR₂), and sulfoxides, while moderate directors include methoxy (B1213986) (-OCH₃) and amine (-NR₂) groups. numberanalytics.comresearchgate.net

In the case of this compound, the substituents on the phenyl ring are an ethyl group and a trimethylsilyl (TMS) group. Neither of these functions as an effective DMG. The ethyl group is a simple alkyl chain and lacks the requisite heteroatom for Lewis basic coordination with the organolithium reagent. wikipedia.org The trimethylsilyl group is also not a directing group for ortho-lithiation. In fact, the TMS group is frequently employed in synthetic chemistry as a removable "blocking group." core.ac.uk It can be installed at a reactive site to prevent its metalation, thereby directing the organolithium base to deprotonate a different, less acidic position. The TMS group can be easily removed later, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). core.ac.uk

Given the absence of a potent DMG on the aromatic ring of this compound, it is not a suitable substrate for directed ortho-metallation strategies. Attempts to lithiate this compound with a strong base like n-butyllithium would likely result in a mixture of products due to competing deprotonation at various positions, influenced by the subtle electronic effects of the ethyl and TMS groups, or potentially at the benzylic position of the ethyl group, rather than a clean, directed reaction at a single ortho site.

Catalytic Transformations Involving this compound

Use as a Silylating Agent in Organic Synthesis

A silylating agent is a reagent that introduces a silyl group, such as a trimethylsilyl (TMS) group, onto a substrate, typically to protect a reactive functional group like an alcohol, amine, or carboxylic acid. youtube.com Effective silylating agents require a labile bond between the silicon atom and a good leaving group. Common examples include trimethylsilyl chloride (TMCS), bis(trimethylsilyl)acetamide (BSA), and hexamethyldisilazane (B44280) (HMDZ), where the leaving group is a chloride anion, an acetamide (B32628) anion, or an ammonia (B1221849) molecule, respectively.

This compound is not employed as a silylating agent in organic synthesis. The molecule consists of three methyl groups and a 3-ethylphenyl group attached to the central silicon atom. All of these are connected via stable silicon-carbon bonds. The aryl-silicon (Ar-Si) bond is particularly robust and lacks a suitable leaving group. mdpi.com Cleavage of the Ar-Si bond to transfer the trimethylsilyl moiety to another molecule is energetically unfavorable under standard silylating conditions and would require harsh, specific catalytic activation that is not practical for routine functional group protection. Therefore, its role in chemical transformations is primarily as a substrate that is acted upon, rather than as a reagent that delivers a silyl group.

Role in Cross-Coupling Catalysis as a Substrate or Ligand Precursor

The primary role of this compound in catalytic transformations is as an organosilicon nucleophile in palladium-catalyzed cross-coupling reactions, specifically the Hiyama coupling. wikipedia.orgcore.ac.uk The Hiyama coupling forges a new carbon-carbon bond between an organosilane and an organic halide or pseudohalide (e.g., triflate). core.ac.uk

In this context, this compound serves as the source of the 3-ethylphenyl group. A key feature of the Hiyama reaction is the requirement for an activating agent, typically a fluoride source such as TBAF, or a base. wikipedia.orgorganic-chemistry.org The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. This activation polarizes the aryl-silicon bond, rendering the 3-ethylphenyl group sufficiently nucleophilic to be transferred to the palladium catalyst during the transmetalation step of the catalytic cycle. organic-chemistry.org

While aryltrimethylsilanes are generally less reactive than their corresponding aryltrifluoro- or aryltrialkoxysilanes, they can participate effectively in Hiyama couplings under appropriate conditions. The reaction is valued for the low toxicity, stability, and ease of handling of organosilane reagents compared to other organometallics like organotins (used in Stille coupling) or organoborons (used in Suzuki coupling). wikipedia.orgresearchgate.net

Below is a table showing representative Hiyama coupling reactions, illustrating the conditions under which a substrate like this compound would react.

| Aryl Halide Partner | Palladium Catalyst | Ligand | Activator | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodoanisole | Pd(OAc)₂ (5 mol%) | XPhos (10 mol%) | TBAF (1.5 eq) | THF | 80 | ~90 | Adapted from bath.ac.uk |

| 1-Bromonaphthalene | Pd₂(dba)₃ (2.5 mol%) | SPhos (5 mol%) | TBAF (2.0 eq) | Toluene | 100 | ~85 | Adapted from literature |

| 2-Chloropyridine | Pd(OAc)₂ (2 mol%) | cataCXium A (4 mol%) | TBAF (1.5 eq) | Dioxane | 120 | ~75 | Adapted from bath.ac.uk |

| 4-Bromobenzonitrile | Pd(PPh₃)₄ (5 mol%) | - | TASF (2.0 eq) | DMF | 100 | ~88 | Adapted from wikipedia.org |

The compound this compound does not typically function as a ligand precursor, as the substituents are not designed with ligating atoms positioned for effective metal coordination. Its utility is firmly established as a coupling substrate.

Interaction Studies in Catalytic Cycles

The interaction of this compound in a catalytic cycle is best understood through the mechanism of the Hiyama cross-coupling. The catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmdpi.com

Oxidative Addition : The cycle begins with a palladium(0) complex, which reacts with the organic halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a square planar palladium(II) complex, [Ar-Pd(II)-X].

Transmetalation : This is the crucial step where this compound interacts with the palladium complex. The interaction is not direct; the arylsilane must first be activated by a fluoride ion or base. organic-chemistry.orgnumberanalytics.com The fluoride anion attacks the silicon atom of this compound, forming a pentacoordinate, hypervalent silicate intermediate, [(3-EtC₆H₄)Si(CH₃)₃F]⁻. This activated species is now nucleophilic enough to engage in transmetalation. The 3-ethylphenyl group is transferred from the silicon to the palladium center, displacing the halide and forming a new diarylpalladium(II) intermediate, [(Ar)-Pd(II)-(C₆H₄-3-Et)]. The byproducts are the inert trimethylsilyl fluoride and the displaced halide salt. thieme-connect.comcore.ac.uk

Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active palladium(0) catalyst, which can then enter another cycle. mdpi.com

The interaction of the arylsilane is thus confined to the transmetalation step and is entirely dependent on its prior activation. Without the activator, the Si-C bond is too strong and inert to react with the palladium(II) complex, and the catalytic cycle stalls. organic-chemistry.orgorganic-chemistry.org Studies on the Hiyama-Denmark variant show that pre-formed silanols can also undergo transmetalation, often activated by a base, which proceeds via a palladium-silanolate complex without requiring a pentavalent silicon species. organic-chemistry.org However, for a trialkylarylsilane like this compound, fluoride activation is the standard pathway.

Mechanistic Investigations of Key Reactions

Detailed Reaction Pathway Elucidation using Kinetic and Isotopic Labeling Studies

While specific kinetic or isotopic labeling studies for reactions involving this compound are not widely reported, the mechanisms of related cross-coupling reactions have been extensively investigated using these techniques. These studies provide a clear framework for how the Hiyama coupling of this substrate could be elucidated.

Kinetic isotope effect (KIE) studies are a powerful tool for identifying the rate-determining step of a catalytic cycle. wikipedia.orglibretexts.org This is achieved by measuring the change in reaction rate when an atom at a specific position is replaced by one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H).

In the context of the Hiyama coupling of this compound with an aryl halide (Ar-X), KIE experiments could provide the following insights:

¹³C KIE at the Halogen-Bearing Carbon (of Ar-X) : A significant primary KIE at this position would indicate that the C-X bond is being broken in the rate-determining step. This would point to oxidative addition as the rate-limiting event. nih.gov

¹³C KIE at the Silicon-Bearing Carbon (of (3-EtC₆H₄)SiMe₃) : A significant KIE at this carbon would suggest that the C-Si bond is being cleaved in the rate-determining step. This would implicate transmetalation as the slow step of the cycle. nih.gov

No Significant KIE : If both KIEs are close to unity (k_light / k_heavy ≈ 1), it would suggest that both oxidative addition and transmetalation are fast and that reductive elimination is the rate-determining step, as the key C-C bond formation does not involve the isotopically labeled C-X or C-Si positions directly in the same way.

Studies on the closely related Suzuki-Miyaura reaction have successfully used ¹³C KIEs at natural abundance to pinpoint the rate-determining step, demonstrating that it can vary depending on the specific substrates and ligands used. nih.gov For example, a near-unity KIE at the C-I bond of an aryl iodide suggested that oxidative addition was not the irreversible, rate-limiting step in that specific system.

Isotopic labeling can also be used to trace the path of atoms through the reaction. For instance, using a deuterated ethyl group on the arylsilane could confirm that this group remains intact throughout the reaction. While more complex, labeling the silicon atom (with ²⁹Si) or the palladium ligands could provide further details on ligand exchange rates and the stability of intermediates in the catalytic cycle. Such detailed mechanistic work is crucial for optimizing reaction conditions and developing more efficient catalysts.

Transition State Analysis in Organosilane Transformations

The transformations of this compound are largely dictated by the nature of the transition states formed during the reaction. Electrophilic aromatic substitution is a key reaction class for this compound. The ethyl group is an activating, ortho-, para-directing group, while the trimethylsilyl group is known to be a weak activator and also directs electrophilic attack to the ipso-position, often leading to protodesilylation or other ipso-substitutions.

The stability of the transition state, often modeled as a Wheland intermediate or sigma complex in electrophilic aromatic substitution, determines the regioselectivity of the reaction. The positive charge that develops in the aromatic ring during the transition state is stabilized by electron-donating groups. In this compound, both the ethyl and trimethylsilyl groups can stabilize a positive charge.

Transition State in Electrophilic Aromatic Substitution:

For an electrophile (E+), attack can occur at several positions on the aromatic ring. The relative energies of the transition states for attack at each position will determine the product distribution.

Attack at the ipso-position (C1): Attack at the carbon bearing the trimethylsilyl group leads to a transition state that can be stabilized by the beta-silicon effect. This effect involves the stabilization of the carbocationic center by the adjacent silicon atom through hyperconjugation. This often leads to a lower activation energy for ipso-substitution, resulting in cleavage of the C-Si bond and replacement of the trimethylsilyl group with the electrophile. This is a common pathway for aryltrimethylsilanes.

Attack at the ortho-positions (C2 and C6): Attack at the positions ortho to the trimethylsilyl group (and meta to the ethyl group) is generally less favored. While the trimethylsilyl group can offer some stabilization, the steric hindrance from the bulky trimethylsilyl group would likely raise the energy of this transition state.

Attack at the meta-positions (C3 and C5): The C3 position is occupied by the ethyl group. Attack at the C5 position (meta to the trimethylsilyl group and ortho to the ethyl group) would be activated by the ethyl group. The transition state for this attack would be significantly stabilized by the electron-donating nature of the ethyl group.

Attack at the para-position (C4): Attack at the position para to the trimethylsilyl group (and meta to the ethyl group) would also be considered.

The interplay between the directing effects of the ethyl and trimethylsilyl groups is crucial. The ethyl group strongly favors ortho and para substitution (relative to itself), while the trimethylsilyl group strongly favors ipso-substitution. Therefore, a competition between these pathways is expected.

Table 3.4.2.1: Qualitative Analysis of Transition State Stabilities for Electrophilic Attack on this compound

| Position of Attack | Substituent Effects on Transition State Stability | Expected Relative Activation Energy | Plausible Transformation |

| C1 (ipso to -SiMe₃) | Stabilized by β-silicon effect. | Low | Protodesilylation, Halodesilylation, etc. |

| C2 (ortho to -SiMe₃, meta to -Et) | Steric hindrance from -SiMe₃. | High | Minor product |

| C4 (para to -SiMe₃, meta to -Et) | Less favorable electronically. | High | Minor product |

| C5 (meta to -SiMe₃, ortho to -Et) | Stabilized by electron-donating ethyl group. | Moderate | Electrophilic Aromatic Substitution |

| C6 (ortho to -SiMe₃, ortho to -Et) | Stabilized by electron-donating ethyl group, but sterically hindered. | Moderate to High | Minor product |

Detailed Research Findings on Related Systems:

Computational studies on the protodesilylation of aryltrimethylsilanes have shown that the transition state involves the formation of a sigma complex where the proton is bonded to the ipso-carbon. The stability of this transition state is influenced by the other substituents on the aromatic ring. Electron-donating groups are found to lower the activation energy for this process. In the case of this compound, the electron-donating ethyl group at the meta position would be expected to have a modest stabilizing effect on the transition state for ipso-protodesilylation compared to unsubstituted phenyltrimethylsilane (B1584984).

Furthermore, theoretical investigations into the mechanism of C-Si bond cleavage in aryltrimethylsilanes under acidic conditions confirm that the reaction proceeds through a Wheland-type intermediate. The energy barrier for the formation of this intermediate is the rate-determining step. The position of other substituents on the ring plays a significant role in determining this barrier.

Applications of 3 Ethylphenyl Trimethyl Silane in Advanced Materials and Catalysis

Precursor in Polymer Chemistry

The incorporation of silicon-containing moieties into polymer structures can significantly enhance their thermal stability, gas permeability, and optical properties. Although (3-Ethylphenyl)(trimethyl)silane is not readily polymerizable in its native form due to the absence of reactive functional groups, it can be envisioned as a valuable monomer after appropriate chemical modification.

To be utilized in polymer synthesis, the this compound molecule would first require functionalization. For instance, the ethylphenyl group could be modified to introduce a polymerizable moiety such as a vinyl or an amino group. Dehydrogenation of the ethyl group would yield a vinylphenyl group, rendering the molecule susceptible to polymerization techniques like free radical polymerization or transition metal-catalyzed polymerization.

Alternatively, the aromatic ring could be functionalized through electrophilic aromatic substitution to introduce groups capable of participating in polycondensation reactions. For example, nitration followed by reduction would yield an aminophenyl group, which could then be reacted with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively.

Once functionalized, the this compound derivative could be copolymerized with other monomers to introduce its specific structural unit into either the polymer backbone or as a side chain. For instance, a vinyl-functionalized this compound could be copolymerized with styrene (B11656) or acrylates. In this scenario, the this compound unit would be incorporated as a bulky, silicon-containing side group along the polymer chain.

The inclusion of such a unit would be expected to increase the free volume of the polymer, potentially enhancing its gas permeability. The hydrophobic nature of the trimethylsilyl (B98337) group and the aromatic ring would also influence the polymer's solubility and surface properties.

The integration of this compound units into a polymer matrix is predicted to bring about significant modifications to the material's properties. The presence of the bulky trimethylsilyl group would likely hinder chain packing, leading to a lower density and an increased glass transition temperature (Tg). The aromatic ring would contribute to an increased refractive index and enhanced thermal stability.

Table 1: Hypothetical Property Modifications of Polystyrene upon Copolymerization with a Functionalized this compound Monomer

| Property | Polystyrene (PS) | PS-co-(3-vinylphenyl)(trimethyl)silane (20 mol%) |

| Glass Transition Temperature (Tg) | ~100 °C | > 110 °C |

| Refractive Index | ~1.59 | > 1.60 |

| Gas Permeability (O₂) | Low | Moderately Increased |

| Surface Energy | ~40 mN/m | < 35 mN/m |

This table illustrates the potential changes in polymer properties. The data is hypothetical and based on established principles of polymer physics and the known effects of incorporating phenyl and trimethylsilyl groups into polymer structures.

Role in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the advantages of both organic polymers (flexibility, processability) and inorganic materials (rigidity, thermal stability). Organosilanes are crucial precursors in the synthesis of these hybrids, particularly through sol-gel processing.

The traditional sol-gel process involves the hydrolysis and condensation of alkoxysilanes, such as tetraethoxysilane (TEOS), to form a three-dimensional silica (B1680970) (SiO₂) network. sigmaaldrich.com this compound, lacking hydrolyzable alkoxy groups, cannot act as a network-forming precursor on its own.

However, it can be incorporated into hybrid materials in other ways. One approach is to use it as a surface-modifying agent for pre-formed silica nanoparticles. The silane (B1218182) could potentially react with surface silanol (B1196071) groups under specific conditions, or more likely, a functionalized version (e.g., with a chlorosilyl or alkoxysilyl group replacing one of the methyl groups) would be used to graft the (3-Ethylphenyl) moiety onto the silica surface. This would render the silica particles more hydrophobic and organophilic.

Another possibility is its use as a non-reactive additive in a conventional sol-gel formulation. In this role, it could act as a pore-filling agent or a hydrophobizing agent that becomes physically entrapped within the growing siloxane network.

The surface modification of silica nanoparticles with this compound or its derivatives can lead to the formation of advanced nanocomposites. These surface-modified nanoparticles can be dispersed more effectively in a non-polar polymer matrix, improving the mechanical and thermal properties of the resulting composite material. The ethylphenyl group would enhance the compatibility with aromatic polymer matrices like polystyrene or polycarbonate.

The incorporation of these modified silica particles into a polymer matrix would create a nanocomposite with a well-defined interface between the organic and inorganic phases. This can lead to materials with improved toughness, modulus, and thermal stability.

Table 2: Hypothetical Properties of Silica Nanoparticles and their Polystyrene Nanocomposites

| Material | Surface Functionality | Water Contact Angle | Dispersion in Toluene |

| Silica Nanoparticles | -OH | < 20° | Poor |

| Modified Silica Nanoparticles | -(3-Ethylphenyl) | > 90° | Good |

| Polystyrene (PS) | - | ~90° | Excellent |

| PS + 5 wt% Silica | - | - | Agglomerated |

| PS + 5 wt% Modified Silica | - | - | Well-dispersed |

This table provides a hypothetical comparison of the properties of unmodified and modified silica nanoparticles and their dispersion in a non-polar solvent and a polystyrene matrix. The data is based on the expected effects of surface hydrophobization.

Surface Functionalization of Inorganic Substrates

The covalent modification of inorganic substrate surfaces with organosilanes is a cornerstone of modern materials science, enabling the precise tuning of surface properties such as wettability, adhesion, and biocompatibility. This compound is a prime candidate for such applications, offering a means to impart the characteristics of its ethylphenyl group onto a variety of inorganic materials.

The functionalization process typically involves the reaction of the trimethylsilyl group with hydroxyl (-OH) moieties present on the surface of substrates like silica, glass, and metal oxides. This reaction, often carried out in the vapor or liquid phase, results in the formation of a stable silicon-oxygen bond, covalently grafting the this compound molecule to the surface. The outward-facing ethylphenyl groups then dictate the new surface properties. The presence of the aromatic phenyl ring and the alkyl ethyl group generally leads to an increase in the hydrophobicity of the modified surface.

The extent of this modification can be controlled by reaction conditions such as temperature, time, and the concentration of the silane. The resulting modified surfaces have potential applications in areas such as specialized coatings, microelectronics, and as stationary phases in chromatography.

Table 1: Illustrative Effect of this compound on Surface Properties of Silica

| Property | Unmodified Silica | Silica Modified with this compound |

| Surface Energy | High (Hydrophilic) | Low (Hydrophobic) |

| Water Contact Angle | < 20° | > 90° |

| Dominant Surface Groups | -OH (Hydroxyl) | -C₆H₄CH₂CH₃ (Ethylphenyl) |

Applications in Catalysis and Organometallic Chemistry

The versatility of this compound extends into the intricate world of catalysis and organometallic chemistry, where it can serve multiple roles, from a precursor to sophisticated ligands to a reagent in catalytic cycles.

Development of Novel Silyl-Based Ligands

The ethylphenyl group of this compound provides a reactive handle for the synthesis of novel silyl-based ligands. Through established aromatic substitution reactions, functional groups such as phosphines, amines, or other coordinating moieties can be introduced onto the phenyl ring. These functionalized silanes can then act as ligands, binding to metal centers to form organometallic complexes with tailored catalytic activities. The trimethylsilyl group can also influence the electronic properties of the resulting ligand, thereby modulating the reactivity of the metal catalyst.

Use as a Stoichiometric Reagent in Catalytic Cycles

In certain catalytic transformations, organosilanes can act as stoichiometric reagents. For instance, in specific cross-coupling reactions, silanes can participate as reducing agents or as sources of silyl (B83357) groups for the functionalization of organic molecules. While less common than their application as surface modifiers or ligand precursors, the reactivity of the Si-C and Si-H (if present after modification) bonds in derivatives of this compound could be harnessed in specific catalytic cycles.

Investigations into Catalyst Deactivation Pathways Involving Organosilanes

The study of catalyst deactivation is crucial for the optimization of industrial chemical processes. Organosilanes, including this compound, can sometimes contribute to catalyst deactivation. Potential pathways include the strong, irreversible binding of the silane or its derivatives to the active site of the catalyst, thereby "poisoning" it. Additionally, under certain reaction conditions, organosilanes can undergo polymerization or decomposition, leading to the formation of insoluble silica-based materials that can foul the catalyst surface or the reactor. Understanding these deactivation mechanisms is essential for designing more robust and long-lasting catalytic systems.

Supramolecular Assembly and Self-Assembled Monolayers (SAMs)

The spontaneous organization of molecules into well-defined, ordered structures, known as supramolecular assembly, is a powerful bottom-up approach to fabricating functional materials. Organosilanes are exemplary building blocks for the creation of self-assembled monolayers (SAMs) on various substrates.

Design Principles for Self-Assembly Based on Organosilanes

The key interactions driving the self-assembly of this compound monolayers include:

Van der Waals forces: These interactions between the ethylphenyl tails contribute to the cohesion and ordering of the monolayer.

π-π stacking: The aromatic phenyl rings can stack on top of each other, providing additional stability and a degree of order to the assembly.

The final structure and properties of the SAM are a result of the interplay between the strength of the headgroup-substrate interaction and the intermolecular forces between the tails. By carefully selecting the substrate and the processing conditions, it is possible to create highly ordered and functional surfaces based on this compound.

Table 2: Key Molecular Interactions in the Self-Assembly of this compound

| Interacting Groups | Type of Interaction | Role in Self-Assembly |

| Trimethylsilyl and Substrate Hydroxyls | Covalent Bonding (Chemisorption) | Anchoring the molecule to the surface |

| Ethylphenyl Tails | Van der Waals Forces | Cohesion and packing of the monolayer |

| Phenyl Rings | π-π Stacking | Enhancing order and stability |

Intermolecular Interactions in Supramolecular Structures

The assembly of molecules into ordered, functional supramolecular structures is dictated by a variety of non-covalent interactions. For this compound, several key intermolecular forces would likely govern its self-assembly and interaction with other molecules.

Fabrication and Characterization of this compound-Derived SAMs

Fabrication: The formation of a SAM from this compound would typically involve the reaction of a derivative, such as (3-ethylphenyl)trichlorosilane or (3-ethylphenyl)trimethoxysilane, with a hydroxylated substrate. The process generally involves the hydrolysis of the silylating agent in the presence of surface-adsorbed water, followed by the condensation reaction with the surface hydroxyl groups, leading to the formation of strong covalent Si-O-substrate bonds. Subsequent lateral cross-linking between adjacent silane molecules can further stabilize the monolayer.

Characterization: A suite of surface-sensitive techniques would be employed to characterize the resulting SAM.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Provides information about the surface energy and hydrophobicity of the SAM, indicating the packing density and orientation of the terminal ethylphenyl groups. |

| Ellipsometry | Measures the thickness of the monolayer, which can be correlated with the orientation of the molecules on the surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, verifying the presence of silicon, carbon, and oxygen from the SAM and the underlying substrate. |

| Atomic Force Microscopy (AFM) | Visualizes the surface morphology of the SAM, revealing its uniformity, domain structure, and the presence of any defects. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the characteristic vibrational modes of the functional groups within the SAM, confirming the chemical integrity of the assembled molecules. |

The properties of a this compound-derived SAM would be influenced by the presence of the ethyl group. Compared to a simple phenyltrimethylsilane (B1584984) SAM, the ethyl group would likely increase the thickness of the monolayer and alter its surface energy.

Advanced Spectroscopic and Mechanistic Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (3-Ethylphenyl)(trimethyl)silane, offering precise information about the connectivity and chemical environment of atoms. By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a detailed molecular portrait can be constructed.

A combined multi-nuclear NMR approach provides unambiguous structural assignment for this compound. Each nucleus (¹H, ¹³C, ²⁹Si) acts as a sensitive probe, and the resulting spectra are interpreted in concert to confirm the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the types and connectivity of hydrogen-containing groups. For this compound, the spectrum is expected to show distinct signals for the trimethylsilyl (B98337) group, the ethyl group, and the aromatic protons. The trimethylsilyl protons typically appear as a sharp singlet far upfield, a characteristic feature of silicon's electropositive nature. The ethyl group will present as a quartet for the methylene (B1212753) (–CH₂–) protons and a triplet for the methyl (–CH₃) protons, with their coupling providing clear evidence of their adjacency. The aromatic protons on the 1,3-disubstituted benzene (B151609) ring will produce a more complex multiplet pattern in the typical aromatic region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The trimethylsilyl methyl carbons appear as a single peak at high field. nih.gov The ethyl group's methyl and methylene carbons will have characteristic shifts. researchgate.net The aromatic region will show six distinct signals for the six carbons of the phenyl ring, with the silicon-bound carbon (ipso-carbon) being significantly influenced by the silyl (B83357) substituent. researchgate.net

²⁹Si NMR: As the central atom of the silyl group, the ²⁹Si nucleus provides a unique spectroscopic handle, although it has low natural abundance and sensitivity. koreascience.kr The chemical shift of the ²⁹Si nucleus is highly sensitive to the electronic nature of its substituents. For an aryltrimethylsilane, the ²⁹Si resonance is expected in a characteristic region that confirms the presence of one phenyl and three methyl groups attached to the silicon atom. researchgate.netrsc.org

The predicted chemical shifts for this compound, based on data from analogous structures like phenyltrimethylsilane (B1584984) and 3-ethylanisole, are summarized in the table below. researchgate.net

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.25 | Singlet (s) |

| ¹H | -CH₂CH₃ | ~1.25 | Triplet (t) |

| ¹H | -CH₂CH₃ | ~2.65 | Quartet (q) |

| ¹H | Aromatic H | ~7.1-7.5 | Multiplet (m) |

| ¹³C | -Si(CH₃)₃ | ~ -1.0 | |

| ¹³C | -CH₂CH₃ | ~15.5 | |

| ¹³C | -CH₂CH₃ | ~29.0 | |

| ¹³C | Aromatic C | ~127-144 | |

| ²⁹Si | (Aryl)Si(CH₃)₃ | ~ -4 to -8 |

Dynamic NMR (DNMR) techniques are employed to study molecular motions that occur on the NMR timescale, such as conformational changes and chemical exchange. For this compound, two primary dynamic processes could be investigated: rotation around the aryl-silicon bond and rotation of the ethyl group.

By recording NMR spectra at variable temperatures, one can observe changes in peak shapes, such as broadening and coalescence, which correspond to the rates of these dynamic processes. koreascience.kr For instance, at low temperatures, the rotation around the C-Si bond might become slow enough to make the two ortho-protons (and meta-protons) chemically non-equivalent, leading to a more complex aromatic signal. As the temperature is raised, the rotation becomes faster, and the signals for these protons would broaden and eventually coalesce into a time-averaged signal. From the coalescence temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated. This provides valuable information about the steric hindrance and electronic interactions between the trimethylsilyl group and the ethyl-substituted phenyl ring.

When this compound is incorporated into a solid material, such as a polymer, a functionalized silica (B1680970) surface, or a crystalline solid, solid-state NMR (ssNMR) becomes a powerful tool for characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these interactions, which provide rich structural information.

Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra similar to those in solution. Cross-Polarization (CP-MAS) experiments can be used to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si by transferring magnetization from abundant protons. rsc.org Solid-state NMR can be used to probe the local environment and packing of the silylphenyl moieties within a material, identify intermolecular interactions (e.g., between the phenyl rings), and study the dynamics of the molecule in the solid state. For example, ¹H-²⁹Si CP-MAS experiments could confirm the covalent attachment of the silane (B1218182) to a silica substrate and provide information about the proximity of the organic functional groups to the surface.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact elemental composition of the parent ion of this compound. The calculated exact mass for the molecular ion [C₁₁H₁₈Si]⁺ is distinct enough from other combinations of C, H, O, N, etc., at the same nominal mass that an HRMS measurement can provide unambiguous confirmation of the molecular formula C₁₁H₁₈Si.

Tandem Mass Spectrometry (MS/MS) is a multi-stage technique used to elucidate the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound is first isolated. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. These daughter ions are then analyzed in a second stage of mass spectrometry.

The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, predictable fragmentation pathways include:

Loss of a methyl group: Cleavage of a Si-CH₃ bond is a very common pathway for trimethylsilyl compounds, resulting in a stable [M-15]⁺ ion.

Formation of the trimethylsilyl cation: The [Si(CH₃)₃]⁺ ion (m/z 73) is a hallmark fragment for compounds containing this group and is often a dominant peak in the spectrum.

Benzylic cleavage: Fragmentation of the ethyl group via loss of a methyl radical to form a stable secondary benzylic-type cation is another likely pathway.

The analysis of these fragmentation pathways allows for a detailed confirmation of the connectivity between the trimethylsilyl group and the 3-ethylphenyl moiety.

| m/z (Predicted) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 178 | [C₁₁H₁₈Si]⁺˙ | Molecular Ion (Parent) |

| 163 | [C₁₀H₁₅Si]⁺ | Loss of ∙CH₃ from Si(CH₃)₃ |

| 149 | [C₉H₁₃Si]⁺ | Loss of ∙C₂H₅ from Phenyl Ring |

| 73 | [C₃H₉Si]⁺ | Formation of Trimethylsilyl Cation |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Studies

Similarly, MALDI-MS, which is often used for less volatile or larger molecules, could potentially be applied. The compound would be co-crystallized with a matrix and ionized by a laser. The resulting spectrum would also show the molecular ion and characteristic fragments. However, without experimental data, any discussion of specific fragmentation pathways remains speculative.

X-ray Diffraction (XRD) Analysis

A search of crystallographic databases, such as the Crystallography Open Database, did not yield a crystal structure for this compound. crystallography.net Single crystal XRD is the definitive method for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. To perform this analysis, a suitable single crystal of the compound must first be grown, which can be a significant challenge. If a structure were available, it would provide precise information on the geometry of the trimethylsilyl group relative to the ethyl-substituted phenyl ring.

No powder XRD patterns for this compound are publicly available. This technique is used to identify the crystalline phases of a solid sample. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline material. It would be useful for quality control and for studying the compound in a solid-state or materials context.

Advanced Chromatographic and Separation Techniques

While GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds like this compound, specific, detailed studies with data tables for this exact compound are not prevalent in the literature. GC-MS separates components of a mixture, which are then ionized and detected by mass spectrometry. For this compound, GC would provide a retention time that is characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program). The subsequent mass spectrum would show the molecular ion peak and a fragmentation pattern. It is expected that the fragmentation would involve the loss of methyl (CH₃) and ethyl (C₂H₅) groups, as well as characteristic ions for the trimethylsilyl group.

General information on the GC-MS analysis of silylated aromatic compounds is available and suggests that such compounds are readily analyzed by this method. acs.orgresearchgate.netrsc.org

There is a lack of specific HPLC methods developed for the analysis of this compound in the scientific literature. HPLC is a versatile technique for separating components of a mixture in the liquid phase. For a non-polar compound like this compound, reversed-phase HPLC would likely be the method of choice. A C18 or phenyl-based stationary phase could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comlew.ro The retention time would be dependent on the specific conditions. HPLC would be particularly useful for monitoring the progress of reactions involving this compound or for assessing its purity in the presence of non-volatile impurities.

Spectroscopic Probes for Reaction Monitoring

The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. Spectroscopic techniques that allow for in-situ monitoring are particularly valuable as they provide a non-invasive window into the reacting medium. For organosilicon compounds like this compound, vibrational and electronic spectroscopies offer powerful means to track the transformation of reactants into products.

In-situ Infrared (IR) and Raman Spectroscopy for Kinetic Studies